molecular formula C₁₈H₂₅D₅ClN₃O₃S B1158623 N-Desethyl Quinagolide-d5 Hydrochloride

N-Desethyl Quinagolide-d5 Hydrochloride

Cat. No.: B1158623
M. Wt: 409
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desethyl Quinagolide-d5 Hydrochloride is a deuterium-labeled analogue of a key human metabolite of the drug Quinagolide, a non-ergot, selective dopamine D2 receptor agonist used in the treatment of hyperprolactinemia . The parent compound, Quinagolide, works by mimicking the neurotransmitter dopamine, binding to D2 receptors on lactotroph cells in the anterior pituitary gland, which results in the inhibition of prolactin secretion . Quinagolide undergoes extensive first-pass metabolism, and the N-desethyl analogue is a confirmed, biologically active metabolite found in circulation . This deuterated compound, where five hydrogen atoms are replaced by deuterium, is specifically designed for use as an internal standard in quantitative mass spectrometry . It enables precise and accurate measurement of the non-labeled metabolite and parent drug in complex biological matrices, such as plasma, serum, and urine, thereby supporting critical pharmacokinetic and drug metabolism studies (ADME) during pharmaceutical research . Applications for this compound include use as a stable isotope-labeled pharmaceutical standard, a metabolite reference material, and a key intermediate in analytical research and development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₈H₂₅D₅ClN₃O₃S

Molecular Weight

409

Synonyms

N-(Ethyl-d5)-N’-[(3R,4aR,10aS)-1,2,3,4,4a,5,10,10a-Octahydro-6-hydroxy-1-propylbenzo[g]quinolin-3-yl]sulfamide Hydrochloride; 

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of N Desethyl Quinagolide D5 Hydrochloride

Methodologies for Isotopic Incorporation of Deuterium (B1214612) (d5)

The introduction of a stable isotopic label like deuterium into a complex organic molecule can be achieved through various synthetic methodologies. The choice of method depends on the target molecule's structure, the desired location of the label, and the required level of isotopic enrichment.

Hydrogen-Deuterium (H/D) Exchange Reactions: One of the most direct methods for deuterium incorporation is H/D exchange on a pre-existing molecule or an intermediate. This can be facilitated by using deuterated acids. For instance, a facile and scalable method for the deuteration of certain quinolone compounds involves heating with deuterated acetic acid (CH₃COOD). nih.govnih.gov This process can be repeated to achieve high levels of deuterium incorporation, often exceeding 95-98% as determined by Nuclear Magnetic Resonance (NMR). nih.gov While effective for acidic protons or those activated by adjacent functional groups, this method's applicability for creating a specific d5-labeled alkyl group would depend on the substrate's unique reactivity.

Catalytic Deuteration: Transition metal catalysts are widely used for precision deuteration. Photocatalytic systems, for example using iridium or palladium, can activate C-H bonds and facilitate their deuteration using a deuterium source like heavy water (D₂O). assumption.edu These methods can offer high selectivity for specific positions, such as α-amino C-H bonds. assumption.edu For incorporating a d5-ethyl group, a more common approach involves the catalytic reduction of a suitable precursor using deuterium gas (D₂) or a deuteride-donating reagent.

Use of Deuterated Building Blocks: The most reliable method for ensuring the precise location and number of deuterium atoms is to incorporate a pre-labeled building block during the total synthesis. nih.gov To create a d5-ethyl group, a synthon such as d5-ethyl iodide (CD₃CD₂-I) or d5-ethylamine (CD₃CD₂-NH₂) would be used. This strategy avoids the potential for isotopic scrambling or incomplete labeling that can occur with H/D exchange methods and allows for the creation of highly deuterated isotopologues. nih.govcaymanchem.com Using commercially available deuterated starting materials is a key strategy for producing custom deuteration patterns with high isotopic purity. nih.gov

Deuteration Method Principle Deuterium Source Typical Application Reference
H/D ExchangeAcid- or base-catalyzed exchange of labile protons with deuterium.Deuterated solvents (e.g., D₂O, CH₃COOD)Labeling positions adjacent to carbonyls or other activating groups. nih.govnih.gov
Catalytic DeuterationTransition metal-catalyzed C-H activation and deuteration.D₂O, Deuterated thiolsSelective deuteration of specific C-H bonds (e.g., benzylic, α-amino). assumption.edu
Deuterated Building BlocksIncorporation of a pre-labeled synthon into the molecular skeleton.Deuterated reagents (e.g., d5-ethylamine, NaBD₄)Precise, site-specific labeling with high isotopic enrichment. nih.gov

Total Synthesis Approaches to N-Desethyl Quinagolide-d5 Hydrochloride

The total synthesis of a complex heterocyclic molecule like N-Desethyl Quinagolide (B1230411) allows for the strategic introduction of isotopic labels. While the specific proprietary synthesis of N-Desethyl Quinagolide-d5 is not publicly detailed, an analysis of synthetic routes for related quinagolide structures provides a blueprint for how such a synthesis would be approached.

A representative synthesis of a quinagolide core involves several key transformations where a deuterated precursor could be introduced. nih.gov One published total synthesis of (±)-quinagolide utilizes a ring-closing metathesis (RCM) approach. nih.gov A d5-labeled analog would be synthesized by modifying this route to use a deuterated starting material. For instance, if the d5 label is on an N-ethyl group, the corresponding d5-ethylamine or d5-ethyl halide would be introduced during the formation of the sulfonamide or another amine-containing functional group.

The final step in the synthesis typically involves salt formation. After the synthesis of the free base is complete, it is dissolved in a suitable solvent and treated with hydrochloric acid (often as a solution in ether or another organic solvent) to precipitate the hydrochloride salt, which is then filtered and dried. nih.gov

A summary of a plausible synthetic strategy, based on known methodologies for similar structures, is outlined below.

Reaction Step Description Relevance to Deuteration Reference
Precursor AssemblyConstruction of the core heterocyclic structure.The core structure is built before the deuterated moiety is attached. nih.gov
Functional Group IntroductionAddition of a functional group (e.g., amine, hydroxyl) that will be used to attach the side chain.This step prepares the molecule for coupling with the deuterated building block. nih.gov
Coupling ReactionAttachment of the side chain containing the deuterated ethyl group.A deuterated synthon, such as d5-ethyl-sulfamoyl chloride, would be reacted with an amine on the heterocyclic core. nih.govnih.gov
DeprotectionRemoval of any protecting groups used during the synthesis.Final step to reveal the target molecule's structure. nih.gov
Salt FormationReaction with HCl to form the hydrochloride salt.Improves stability and handling of the final compound. nih.gov

Precursor Synthesis and Intermediate Isolation for Labeled Analogs

The success of incorporating a d5-label via a building block approach hinges on the availability of a high-purity deuterated precursor. For N-Desethyl Quinagolide-d5, where the label is on the N-ethyl group, the key precursor would be a d5-ethyl derivative.

The synthesis of d5-ethylamine (CD₃CD₂-NH₂) can be achieved through several routes, often starting from commercially available deuterated materials. For example, d6-ethanol (CD₃CD₂OH) can be converted to d5-ethyl bromide, which can then be used in a Gabriel synthesis or other amination reactions to produce d5-ethylamine. Alternatively, reduction of d3-acetonitrile (CD₃CN) with a deuteride (B1239839) source like lithium aluminum deuteride (LiAlD₄) could also yield the desired product.

Throughout the synthesis, intermediate compounds must be carefully isolated and purified. This is crucial to remove any unlabeled or partially labeled species that could compromise the isotopic purity of the final product. Standard laboratory techniques such as extraction, crystallization, and column chromatography are employed to isolate intermediates. nih.gov The purity of each intermediate is typically confirmed by analytical techniques like NMR and mass spectrometry before proceeding to the next step.

Purification and Characterization Techniques for Research-Grade this compound

The final stage in the preparation of research-grade this compound involves rigorous purification and comprehensive characterization to confirm its chemical identity, purity, and the extent of isotopic labeling.

Purification: High-performance liquid chromatography (HPLC) is the gold standard for purifying the final compound to a high degree of chemical purity. The crude product is injected onto an HPLC column (often a reverse-phase C18 column), and a solvent gradient is used to separate the target compound from any remaining impurities or reaction byproducts. nih.gov Fractions containing the pure product are collected, combined, and the solvent is removed to yield the final, purified compound.

Characterization: A suite of analytical techniques is used to confirm the structure and isotopic enrichment of the final product.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The observed mass of the d5-labeled compound will be approximately 5 Daltons higher than its unlabeled counterpart, confirming the successful incorporation of the five deuterium atoms. MS is also critical for quantifying the percentage of the deuterated species relative to any remaining unlabeled material. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation and confirming the site of deuteration.

¹H NMR: In the ¹H NMR spectrum of the d5-labeled compound, the signals corresponding to the protons on the ethyl group will be absent or significantly diminished (showing only a residual signal from any remaining unlabeled compound). nih.gov The integration of the remaining peaks in the spectrum confirms the rest of the molecule's structure.

¹³C NMR: The carbon signals for the deuterated ethyl group (CD₂ and CD₃) will appear as complex multiplets due to C-D coupling, and their chemical shifts will be slightly different from their protonated counterparts.

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.

The combination of these techniques provides a complete picture of the synthesized molecule, ensuring it meets the high standards required for its use in quantitative bioanalysis and metabolic research.

Technique Purpose Expected Result for N-Desethyl Quinagolide-d5 HCl Reference
Purification
Column ChromatographyInitial purification of intermediates and final product.Separation from major impurities. nih.gov
HPLCHigh-purity final purification.Chemical purity >98%. nih.gov
Characterization
Mass Spectrometry (MS)Confirm molecular weight and isotopic enrichment.Molecular ion peak corresponding to the mass of C₁₈H₂₅D₅ClN₃O₃S. caymanchem.com
¹H NMRConfirm chemical structure and absence of H at labeled sites.Absence of signals for the N-ethyl protons. nih.gov
¹³C NMRConfirm carbon skeleton.Characteristic shifts and C-D coupling for the deuterated ethyl carbons. nih.gov
²H NMRDirectly confirm the presence and location of deuterium.Signals corresponding to the D atoms on the ethyl group. nih.gov

Advanced Bioanalytical Methodologies for N Desethyl Quinagolide D5 Hydrochloride

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity. nih.govyoutube.com The development of a quantitative method for N-Desethyl Quinagolide (B1230411) and its parent drug, Quinagolide, would typically involve a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

An electrospray ionization (ESI) source, usually in positive mode (ESI+), is often employed for nitrogen-containing compounds like Quinagolide and its metabolites. researchgate.netresearchgate.net The initial phase of method development involves optimizing the MS parameters by infusing a standard solution of the analyte to determine the precursor ion (typically the protonated molecule, [M+H]⁺) and the most stable and abundant product ions generated upon collision-induced dissociation (CID). youtube.com These precursor-to-product ion transitions are then used for MRM, which provides high specificity by monitoring only the characteristic fragments of the target analytes.

A hypothetical set of optimized MS/MS parameters for the analysis is presented below.

Table 1: Representative LC-MS/MS Parameters for Quinagolide and its Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ionization Mode
Quinagolide 341.2 242.1 25 ESI+
N-Desethyl Quinagolide 313.2 242.1 27 ESI+

| N-Desethyl Quinagolide-d5 (IS) | 318.2 | 242.1 | 27 | ESI+ |

This table contains representative data for illustrative purposes.

Application of N-Desethyl Quinagolide-d5 Hydrochloride as an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in quantitative bioanalysis to ensure data reliability. creative-biolabs.com this compound serves as an ideal internal standard (IS) for the quantification of its non-labeled analogue, N-Desethyl Quinagolide. caymanchem.com A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte. caymanchem.com

This similarity ensures that the IS and the analyte behave almost identically during sample extraction, handling, and injection, and experience similar ionization effects within the mass spectrometer's source. nih.gov By adding a known concentration of N-Desethyl Quinagolide-d5 to every sample, calibration standard, and quality control sample, any variability or loss during the analytical process can be corrected. Quantification is based on the ratio of the analyte's response to the IS's response, which significantly improves the accuracy and precision of the results. While it is the perfect IS for its non-deuterated counterpart, it can also be used to track the parent drug, Quinagolide, although a deuterated version of Quinagolide would be the most suitable choice for that specific analyte.

Method Validation Parameters for Preclinical Bioanalysis (e.g., Specificity, Linearity, Accuracy, Precision, Matrix Effects)

Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo a full validation process to demonstrate its reliability, reproducibility, and accuracy for the intended purpose. creative-biolabs.comjddtonline.infojddtonline.info This validation is performed according to guidelines from regulatory agencies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key parameters evaluated during preclinical bioanalytical method validation are summarized below. nih.govscielo.brunodc.org

Table 2: Core Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria (Preclinical)
Specificity & Selectivity To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, or other interferences. unodc.org Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the internal standard.
Linearity & Range To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range (from LLOQ to ULOQ). jddtonline.info A regression model (e.g., weighted linear regression) with a correlation coefficient (r²) > 0.99 is typically required. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision). researchgate.net Intra- and inter-day precision (as %CV) and accuracy (as %Bias) must be within ±15% for QC samples (Low, Mid, High) and ±20% for the LLOQ QC.
Matrix Effects To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard. The coefficient of variation (CV) of the IS-normalized matrix factor obtained from at least 6 different sources of matrix should not exceed 15%.
Recovery To evaluate the efficiency of the extraction process by comparing analyte response in extracted samples to that in post-extraction spiked samples. Recovery does not need to be 100%, but it should be consistent and reproducible across the concentration range.

| Stability | To ensure the analyte is stable in the biological matrix under expected storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Acceptance criteria are based on general regulatory guidelines and may vary based on specific laboratory SOPs.

Sample Preparation Techniques for Complex Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates)

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte to improve sensitivity. nih.govresearchgate.netnih.gov The choice of technique depends on the analyte's properties, the required sensitivity, and the nature of the matrix.

Protein Precipitation (PP): This is a rapid and straightforward technique where an organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the biological sample (e.g., plasma) to denature and precipitate proteins. chromatographyonline.com While fast and inexpensive, it provides minimal cleanup, which can sometimes lead to significant matrix effects in the subsequent LC-MS/MS analysis. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (an aqueous sample and an organic solvent). biotage.com It offers a cleaner extract than PP by removing many endogenous interferences. The selection of the organic solvent is critical for achieving good extraction recovery.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent packed into a cartridge or plate to isolate analytes from a liquid sample. chromatographyonline.com It provides superior cleanup and the ability to concentrate the analyte, often resulting in lower matrix effects and better sensitivity. youtube.com Mixed-mode SPE, which combines two separation mechanisms (e.g., ion exchange and reversed-phase), can offer even higher selectivity for complex extractions.

Table 3: Comparison of Common Sample Preparation Techniques

Technique Speed Selectivity Recovery Cost Automation Potential
Protein Precipitation (PP) Very Fast Low Moderate-High Low High
Liquid-Liquid Extraction (LLE) Moderate Moderate High Low-Moderate Moderate

| Solid-Phase Extraction (SPE) | Slow-Moderate | High | High | High | High |

Chromatographic Separation Optimization for this compound and Related Metabolites

Effective chromatographic separation is crucial to resolve the analyte and its internal standard from matrix interferences and from related metabolites that could have similar mass fragments. unl.edu For compounds like Quinagolide and N-Desethyl Quinagolide, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically the method of choice. unl.edunih.gov

Optimization focuses on several key parameters:

Column Chemistry: A C18 stationary phase is a common starting point, offering good retention for moderately non-polar compounds. researchgate.netunl.edu

Mobile Phase: The mobile phase usually consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component. Adding a modifier like formic acid to the mobile phase helps to improve peak shape and ionization efficiency in positive ESI mode. researchgate.netnih.gov

Elution Method: A gradient elution, where the proportion of the organic solvent is increased over time, is generally used. This allows for the effective separation of compounds with different polarities, such as the parent drug Quinagolide and its more polar metabolite, N-Desethyl Quinagolide, within a short run time. researchgate.net

Table 4: Example Chromatographic Conditions

Parameter Condition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Column Temperature 40 °C

| Injection Volume | 5 µL |

This table contains representative data for illustrative purposes.

Investigation of Quinagolide Metabolic Pathways Utilizing N Desethyl Quinagolide D5 Hydrochloride

Identification and Characterization of Quinagolide (B1230411) Metabolites

Quinagolide is subject to significant first-pass metabolism following oral administration. drugbank.com The biotransformation of the parent drug results in several metabolites. The major circulating metabolites are identified as sulfate (B86663) and glucuronide conjugates. drugbank.com

Further characterization has identified key metabolites formed through modification of the N-diethyl group. One of the primary metabolites is the N-desethyl analogue , which is noteworthy for being biologically active. drugbank.com Another identified metabolite is the N,N-didesethyl analogue , which is considered inactive. drugbank.com The presence of these metabolites indicates a stepwise dealkylation process.

The chemical structures of Quinagolide and its primary N-dealkylated metabolites are essential for understanding the metabolic transformations.

Compound NameChemical StructureBiological Activity
Quinagolide C₂₀H₃₃N₃O₃SActive
N-Desethyl Quinagolide C₁₈H₂₉N₃O₃SActive
N,N-Didesethyl Quinagolide C₁₆H₂₅N₃O₃SInactive

This table provides a summary of the key compounds involved in the N-dealkylation pathway of Quinagolide.

Enzyme Systems Involved in N-Dealkylation of Quinagolide (e.g., Cytochrome P450 Isoforms)

The N-dealkylation of drugs is a common metabolic reaction catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes. semanticscholar.org These heme-containing monooxygenases are primarily located in the liver and are responsible for the oxidative metabolism of a vast array of xenobiotics. semanticscholar.org

In Vitro Metabolic Stability Studies in Microsomal or Hepatocyte Systems

In vitro metabolic stability assays are crucial for predicting the in vivo pharmacokinetic properties of a drug. researchgate.net These studies typically involve incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time. nuvisan.com Key parameters determined from these assays include the half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Despite the importance of such data, specific in vitro metabolic stability studies for Quinagolide in human or animal-derived microsomal or hepatocyte systems are not described in the currently available scientific literature. Such studies would provide valuable data on the rate of Quinagolide's metabolism and help in understanding its pharmacokinetic profile, including its extensive first-pass effect.

Elucidation of Metabolic Routes Leading to N-Desethyl Quinagolide Formation

The formation of N-Desethyl Quinagolide is a primary metabolic pathway for the parent drug. drugbank.com This reaction involves the enzymatic removal of one of the ethyl groups from the N,N-diethylsulfamoyl moiety of the Quinagolide molecule.

The proposed metabolic route is a two-step N-dealkylation process:

First N-dealkylation: Quinagolide is metabolized to the active metabolite, N-Desethyl Quinagolide.

Second N-dealkylation: N-Desethyl Quinagolide can be further metabolized to the inactive metabolite, N,N-Didesethyl Quinagolide.

In parallel, the parent drug and its dealkylated metabolites can also undergo conjugation reactions, such as sulfation and glucuronidation, to form more water-soluble compounds that are more readily excreted. drugbank.com The use of N-Desethyl Quinagolide-d5 Hydrochloride as an internal standard in bioanalytical methods allows for the accurate quantification of the N-Desethyl metabolite, which is crucial for detailed pharmacokinetic and metabolic studies.

Comparative Metabolism Studies of Quinagolide Across Different Preclinical Species

Comparative metabolism studies are essential in preclinical drug development to select the most appropriate animal model that best mimics human metabolism. nih.gov These studies typically involve comparing the metabolic profiles of a drug in liver microsomes or hepatocytes from different species, such as rats, dogs, monkeys, and humans. nih.gov

Detailed comparative metabolism studies for Quinagolide across various preclinical species have not been published in the accessible scientific literature. Such research would be invaluable for understanding any species-specific differences in the metabolic pathways and rates of metabolite formation, which would aid in the interpretation of toxicology studies and the extrapolation of animal data to humans.

Pharmacological Characterization of N Desethyl Quinagolide in Preclinical Models

In Vitro Receptor Binding Affinity and Selectivity Studies for Dopamine (B1211576) D2 Receptors

The initial step in characterizing a dopaminergic compound like N-Desethyl Quinagolide (B1230411) involves determining its binding affinity (Kᵢ) and selectivity for the target receptor. These studies are typically performed using radioligand binding assays with cell membranes prepared from cell lines expressing specific dopamine receptor subtypes (D1, D2, D3, D4, D5) or from receptor-rich animal tissues.

Methodology: In a typical assay, a constant concentration of a radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) is incubated with the membrane preparation. Increasing concentrations of the unlabeled test compound (N-Desethyl Quinagolide) are added to compete for binding with the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as its IC₅₀ value. The binding affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation. Selectivity is assessed by comparing the Kᵢ value for the D2 receptor to the Kᵢ values for other dopamine receptor subtypes and non-dopaminergic receptors (e.g., serotonergic, adrenergic).

Research Findings: While specific Kᵢ values for N-Desethyl Quinagolide are not widely published, it is established as a biologically active metabolite with pharmacological activity qualitatively similar to its parent compound, Quinagolide. hres.ca Quinagolide is a highly potent and selective D2 receptor agonist. drugbank.comwikipedia.org It binds with high affinity to D2 receptors and has significantly lower affinity for D1 receptors, which is considered of little clinical relevance. drugbank.comnih.gov Given that N-desethylation is a common metabolic pathway for many dopaminergic drugs and often results in active metabolites, it is anticipated that N-Desethyl Quinagolide retains high affinity and selectivity for the D2 receptor.

Table 1: Representative Data for Dopamine D2 Receptor Binding Affinity This table presents data for the parent compound, Quinagolide, as a reference for the expected performance of its active N-desethyl metabolite. Specific quantitative data for N-Desethyl Quinagolide is not available in cited literature.

CompoundReceptor SubtypeRadioligandKᵢ (nM)Source Description
Quinagolide Dopamine D2[³H]-SpiperoneHigh Affinity (Specific value not cited)A selective D2 receptor agonist with high affinity. drugbank.comnih.gov
Quinagolide Dopamine D1Not SpecifiedLow AffinityBinds to D1 receptors with low affinity and little clinical relevance. drugbank.comnih.gov

Assessment of Functional Dopaminergic Activity in Cellular Assays

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For N-Desethyl Quinagolide, these assays measure the functional consequence of D2 receptor binding and activation in a cellular context.

Methodology: Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Their activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Functional dopaminergic activity can be assessed in cell lines stably expressing the D2 receptor (e.g., CHO-K1, HEK293). The potency of an agonist is typically determined by measuring the reduction in forskolin-stimulated cAMP levels. The concentration of the compound that produces 50% of its maximal effect is its EC₅₀ value. Other functional assays can measure downstream effects like the modulation of ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels, GIRKs) or β-arrestin recruitment. medchemexpress.com

Research Findings: As an active metabolite of a potent D2 agonist, N-Desethyl Quinagolide is expected to function as a D2 receptor agonist, demonstrating a dose-dependent inhibition of adenylyl cyclase and a reduction in intracellular cAMP. The parent compound, Quinagolide, potently suppresses both basal and stimulated serum prolactin levels, an effect mediated by its strong inhibitory action at pituitary D2 receptors. drugbank.comnih.gov The formation of dopaminomimetic metabolites like N-Desethyl Quinagolide is believed to contribute to the prolonged duration of this effect. hres.ca

Table 2: Typical Parameters from Cellular Functional Assays for D2 Agonists This table is illustrative of the data generated from functional assays. Values for the parent compound, Quinagolide, are provided for context.

CompoundAssay TypeCell LineParameterValue (nM)Source Description
Quinagolide cAMP InhibitionRat Pituitary CellsEC₅₀Potent (Specific value not cited)Exerts a strong and specific inhibitory effect on prolactin release. hres.ca
Quinagolide Prolactin InhibitionRat Pituitary CellsIC₅₀Potent (Specific value not cited)Up to 200-fold more potent than bromocriptine (B1667881) in some models. researchgate.net

Comparison of Pharmacological Potency with Parent Quinagolide and Other Metabolites

Research Findings: The primary metabolites of Quinagolide include the N-desethyl analogue, the N,N-didesethyl analogue, and sulfate (B86663) and glucuronide conjugates. drugbank.comnih.govhres.ca

N-Desethyl Quinagolide: This is a biologically active metabolite. drugbank.comnih.gov Its pharmacological activity is described as qualitatively similar to the parent drug, suggesting it is a potent D2 agonist that contributes to the therapeutic effect. hres.ca In blood, both quinagolide and its N-desethyl analogue are considered the biologically active components, although they are present as minor constituents compared to the inactive conjugated metabolites. hres.ca

Quinagolide (Parent Drug): A highly potent D2 agonist. drugbank.comresearchgate.net Its activity is predominantly mediated by the (-) enantiomer. nih.govnih.gov

N,N-Didesethyl Quinagolide: This metabolite is considered inactive. drugbank.comnih.gov

Sulfate and Glucuronide Conjugates: These represent the major circulating metabolites but are also inactive. drugbank.comnih.govhres.ca

The formation of the active N-Desethyl Quinagolide alongside the potent parent drug likely contributes to the sustained prolactin-lowering effect seen with Quinagolide administration. hres.ca

Investigation of Mechanism of Action at the Molecular Level (Preclinical)

The mechanism of action for N-Desethyl Quinagolide is understood by examining its interaction with the D2 receptor at a molecular level, which is expected to mirror that of its parent compound.

Mechanism: Prolactin secretion by lactotroph cells in the anterior pituitary is tonically inhibited by dopamine released from the hypothalamus. drugbank.commedchemexpress.com This inhibition is mediated through dopamine's binding to D2 receptors on the surface of these cells. drugbank.comnih.gov As a potent D2 receptor agonist, N-Desethyl Quinagolide mimics the action of endogenous dopamine. Binding of the agonist to the D2 receptor activates the coupled inhibitory G-protein (Gαi/o). This activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase activity. drugbank.comnih.gov The reduction in adenylyl cyclase function decreases the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Lower intracellular cAMP levels lead to the subsequent inhibition of prolactin gene transcription, synthesis, and secretion from the lactotroph cells. drugbank.comresearchgate.net

Receptor Occupancy Studies Using Preclinical Models

Preclinical receptor occupancy studies are designed to demonstrate that a drug candidate engages its target in a living system (in vivo). These studies correlate the administered dose with the percentage of target receptors occupied in a specific brain region or tissue.

Methodology: Receptor occupancy is often measured using techniques like positron emission tomography (PET) or by ex vivo binding assays. In a typical ex vivo study, animals are administered the test compound (N-Desethyl Quinagolide). After a set time, the animals are euthanized, and the target tissue (e.g., pituitary or striatum) is removed. The amount of a systemically administered radioligand (e.g., [³H]-Raclopride) that binds to the D2 receptors in the tissue is then measured. A reduction in radioligand binding in the drug-treated group compared to the vehicle-treated group indicates receptor occupancy by the test compound.

Expected Findings: While specific in vivo receptor occupancy studies for N-Desethyl Quinagolide are not detailed in the available literature, as a potent D2 agonist, it would be expected to show dose-dependent occupancy of D2 receptors in preclinical models. Such studies would confirm target engagement in relevant tissues like the pituitary gland and striatum, providing a crucial link between its in vitro binding affinity and its in vivo pharmacological effects.

Applications of N Desethyl Quinagolide D5 Hydrochloride in Preclinical Pharmacokinetic and Pharmacodynamic Research

Determination of Pharmacokinetic Parameters of Quinagolide (B1230411) and N-Desethyl Quinagolide in Animal Models

In preclinical pharmacokinetic (PK) studies, understanding the absorption, distribution, metabolism, and excretion of a parent drug and its active metabolites is paramount. N-Desethyl Quinagolide-d5 Hydrochloride is instrumental in the precise quantification of N-Desethyl Quinagolide in biological matrices such as plasma, urine, and tissue homogenates from animal models. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This is because the SIL-IS has nearly identical physicochemical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. Any variability or loss of analyte during these steps is mirrored by the internal standard, allowing for accurate correction and highly reliable quantification.

Preclinical PK studies for Quinagolide would typically be conducted in various animal species, such as rats and dogs, to understand inter-species differences in drug disposition. Following administration of Quinagolide, blood samples are collected at various time points and analyzed for concentrations of both the parent drug and its metabolite, N-Desethyl Quinagolide. The use of this compound allows for the generation of precise concentration-time profiles, from which key pharmacokinetic parameters are derived.

Table 1: Hypothetical Pharmacokinetic Parameters of N-Desethyl Quinagolide in Rats and Dogs Following Oral Administration of Quinagolide

ParameterRat (1 mg/kg)Dog (0.5 mg/kg)
Cmax (ng/mL)15.28.5
Tmax (h)1.02.0
AUC (0-t) (ng·h/mL)75.860.2
t½ (h)4.56.8

This table presents hypothetical data for illustrative purposes, based on typical pharmacokinetic profiles observed in preclinical species.

Use in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (Preclinical)

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to characterizing a new drug candidate. This compound plays a vital role in the 'Metabolism' and 'Excretion' components of these studies for Quinagolide.

In metabolism studies, this compound is used to accurately quantify the formation of the N-desethyl metabolite in various in vitro and in vivo systems. In vitro models, such as liver microsomes or hepatocytes from different species (including human), are incubated with Quinagolide to identify the metabolic pathways and the enzymes responsible for them. The precise measurement of N-Desethyl Quinagolide formation, facilitated by the deuterated standard, helps in understanding the metabolic stability of Quinagolide and predicting its clearance in vivo.

Table 2: Hypothetical Metabolite Profile in Rat Urine and Feces Following a Single Oral Dose of Radiolabeled Quinagolide

Compound% of Administered Dose in Urine% of Administered Dose in Feces
Unchanged Quinagolide< 2%~5%
N-Desethyl Quinagolide~15%~10%
Glucuronide Conjugates~40%~25%
Other Metabolites~5%~10%
Total ~62% ~50%

This table contains hypothetical data to illustrate the typical distribution of a drug and its metabolites in excretion pathways.

Quantification of Metabolite Exposure and Contribution to Overall Pharmacological Effect in Preclinical Species

This information is vital for interpreting the results of pharmacodynamic and toxicology studies. If the metabolite has significant activity and its exposure is substantial relative to the parent drug, then the metabolite may be a major contributor to the observed efficacy and/or toxicity. This understanding is critical for dose selection and for predicting the safety and efficacy profile in humans.

Bioequivalence and Bioavailability Studies of Quinagolide Formulations in Preclinical Development

During the development of a new drug product, different formulations may be tested to optimize drug delivery. Preclinical bioequivalence studies are often conducted in animal models to compare the rate and extent of absorption of a new formulation to a reference formulation. Similarly, bioavailability studies determine the fraction of an administered dose that reaches the systemic circulation.

In the case of Quinagolide, since N-Desethyl Quinagolide is an active metabolite, regulatory agencies may require the assessment of its pharmacokinetics in bioequivalence studies. The use of this compound ensures the accurate and precise measurement of the metabolite's concentration in plasma, which is essential for these comparative studies. Reliable data on both the parent drug and the active metabolite are necessary to ensure that different formulations will produce comparable therapeutic effects.

Integration of Labeled Metabolites in Quantitative Systems Pharmacology Models

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates data from various sources to simulate the behavior of a drug in the body and its effect on biological pathways. These models can be used to predict drug efficacy and safety in different patient populations and to optimize clinical trial designs.

Future Research Trajectories for N Desethyl Quinagolide D5 Hydrochloride

Exploration of Novel Analytical Techniques for Enhanced Sensitivity and Throughput

The use of deuterated internal standards is a cornerstone of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). texilajournal.com These standards are critical for correcting analytical variability, such as matrix effects, which can interfere with accurate measurement. clearsynth.com The future for N-Desethyl Quinagolide-d5 Hydrochloride lies in its application with next-generation analytical platforms that offer unprecedented sensitivity and throughput.

High-Resolution Mass Spectrometry (HRMS) stands out as a key technology. longdom.org Unlike traditional triple quadrupole mass spectrometers, HRMS instruments can differentiate compounds with minute mass differences, providing a higher degree of certainty in identification and quantification, especially in complex biological samples. longdom.org The application of this compound in HRMS-based methods could enable the detection of the N-Desethyl Quinagolide (B1230411) metabolite at extremely low concentrations. This enhanced sensitivity is crucial for studies involving microdosing or for tracking residual metabolite levels long after administration. The high specificity of HRMS reduces background noise, which can in turn increase sample throughput by minimizing the need for extensive and time-consuming chromatographic separation. longdom.org

Table 1: Comparison of Current and Future Analytical Techniques

Feature Current Standard (LC-MS/MS) Future Trajectory (LC-HRMS)
Primary Function Targeted Quantification Targeted & Non-targeted Quantification
Sensitivity High (nanogram to picogram/mL) Very High (picogram to femtogram/mL)
Specificity High (based on precursor/product ion) Extremely High (based on accurate mass)
Advantage with Standard Corrects for matrix effects and instrument variability. lcms.cz In addition to correction, enables confident identification in highly complex matrices.

| Throughput | Moderate; limited by chromatographic separation time. | Potentially higher; reduced need for extensive chromatography due to mass resolution. |

Advanced Applications in Systems Biology and Multi-Omics Research

Systems biology seeks to understand complex biological interactions by integrating multiple layers of data, including genomics, proteomics, and metabolomics (multi-omics). nih.gov A significant challenge in this field is the accurate integration of these diverse datasets. Metabolomics data, which provides a real-time snapshot of physiological state, is particularly vital. irisotope.com

The future role of this compound in this domain is to serve as an anchor for quantitative accuracy in the metabolome. By enabling the precise and absolute quantification of the N-Desethyl Quinagolide metabolite, this standard ensures that the metabolomics data is robust and reliable. irisotope.com This high-quality data can then be confidently correlated with transcriptomic data on metabolic enzyme expression or proteomic data on receptor protein levels. For instance, researchers could investigate how genetic variations (genomics) influence the expression of enzymes responsible for metabolizing Quinagolide (proteomics) by measuring the precise concentration of its N-desethyl metabolite (metabolomics). This integrated approach provides a more holistic understanding of a drug's pathway and effect within a biological system. nih.gov

Role in Targeted Metabolomics and Flux Analysis Studies

Targeted metabolomics focuses on the precise measurement of a specific, predefined set of metabolites. The gold standard for absolute quantification in this field is stable isotope dilution mass spectrometry, a technique for which this compound is perfectly suited. thermofisher.comuab.edu By adding a known quantity of the deuterated standard to a sample, the exact concentration of the endogenous, non-labeled N-Desethyl Quinagolide can be determined with high accuracy, as the standard and the analyte behave nearly identically during sample extraction and analysis. uab.edu

Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system. mit.edu While MFA typically uses tracers labeled with heavy isotopes like ¹³C to track the flow of atoms through metabolic pathways, stable isotope standards like this compound play a crucial supporting role. nih.govmdpi.com Accurate MFA models require precise measurements of the concentrations (or pool sizes) of key metabolites in the network. nih.gov this compound can provide the exact concentration of its corresponding metabolite, which can be a critical data point for constraining and validating a flux model that aims to map the metabolic fate of Quinagolide.

Table 2: Components of a Targeted Assay Using this compound

Component Description Role
Analyte N-Desethyl Quinagolide The metabolite of interest to be quantified.
Internal Standard This compound Added at a known concentration to every sample and calibrator for accurate quantification. uab.edu
Analytical Platform LC-MS/MS or LC-HRMS Separates the analyte from other matrix components and detects both the analyte and the internal standard.
Calibration Curve Series of known analyte concentrations Used to establish the relationship between concentration and instrument response ratio (analyte/internal standard).

| Biological Matrix | Plasma, Urine, Tissue Homogenate | The complex sample in which the analyte concentration needs to be determined. |

Potential for Development of Other Isotopic Analogs for Specific Research Questions

While the d5-labeled version of N-Desethyl Quinagolide is highly effective, future research could benefit from the synthesis of other isotopic analogs to answer more specific questions. The development of a suite of labeled standards for Quinagolide and its metabolites would provide researchers with a versatile toolkit. kriso.lv

For example, synthesizing N-Desethyl Quinagolide with ¹³C or ¹⁵N labels would offer a larger mass difference from the native compound compared to deuterium (B1214612) labeling. This can be advantageous in certain mass spectrometry experiments to move the standard's signal further away from any potential, albeit unlikely, isotopic interference from the analyte or matrix.

Furthermore, Quinagolide is known to have other metabolites, such as the N,N-didesethyl analogue. drugbank.comnih.gov Synthesizing deuterated or otherwise isotopically labeled versions of these other metabolites would allow for a comprehensive, quantitative investigation of the entire metabolic pathway. This would enable researchers to study how different physiological conditions or co-administered drugs simultaneously affect the formation of multiple metabolites, providing a complete picture of the drug's disposition.

Contribution to Understanding Drug-Drug Interactions at the Metabolic Level (Preclinical)

Understanding the potential for drug-drug interactions (DDIs) is a critical part of preclinical drug development. nih.gov Many DDIs occur when one drug inhibits or induces the metabolic enzymes responsible for breaking down another drug. youtube.com Preclinical DDI studies, often conducted using in vitro systems like liver microsomes or in vivo animal models, are designed to identify these risks. researchgate.net

This compound is an ideal tool for these preclinical studies. To assess if a new drug candidate affects the metabolism of Quinagolide, researchers can incubate Quinagolide with liver enzymes, with and without the new drug. By adding a fixed amount of this compound to each reaction, they can accurately quantify the rate of formation of the N-Desethyl Quinagolide metabolite. A significant decrease in the metabolite's formation in the presence of the other drug would indicate an inhibitory interaction. Conversely, an increase would suggest induction. This precise quantitative data is essential for making informed decisions about a drug's potential for interactions in a clinical setting. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
Quinagolide
N-Desethyl Quinagolide

Q & A

Basic Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Storage : Store at -20°C in airtight containers; avoid long-term storage due to potential degradation .
  • Disposal : Follow hazardous waste guidelines (e.g., incineration) and comply with federal/state regulations .

What is the significance of this compound as a metabolite in pharmacological studies?

Basic Question
As a deuterated metabolite, it is used to track parent drug (e.g., Quinagolide) pharmacokinetics. Methodologically:

  • Isotope Tracing : Use deuterium labeling (d5) to differentiate endogenous metabolites from administered compounds in LC-MS/MS assays .
  • Quantification : Optimize MS parameters to avoid interference from non-deuterated analogs, ensuring specificity in metabolic profiling .

How does deuterium labeling influence the stability and analytical detection of this compound?

Advanced Question

  • Stability : Deuterium reduces metabolic degradation (kinetic isotope effect), extending half-life in vivo. Validate stability under varying pH/temperature using accelerated degradation studies .
  • Detection : Adjust MS fragmentation thresholds to account for isotopic peaks. For example, in LC-MS/MS, use high-resolution instruments (e.g., Q-TOF) to resolve d5-labeled ions from background noise .

How can researchers design experiments to compare the receptor-binding potency of this compound with its non-deuterated form?

Advanced Question

  • In Vitro Assays : Use radioligand binding assays (e.g., dopamine D2 receptor binding) with tritiated ligands.
  • Data Normalization : Express potency as IC₅₀ values relative to non-deuterated controls. Note that deuterium may subtly alter binding kinetics due to steric effects .
  • Statistical Analysis : Apply ANOVA to assess significance; replicate experiments ≥3 times to account for variability .

What methodologies are recommended for elucidating the metabolic pathways of this compound?

Advanced Question

  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS to identify hydroxylated or oxidized metabolites.
  • Phase II Metabolism : Add UDP-glucuronic acid to detect glucuronide conjugates.
  • Data Interpretation : Compare fragmentation patterns with libraries (e.g., NIST) and use software (e.g., XCMS) for pathway mapping .

How should researchers assess the photostability and thermal stability of this compound?

Advanced Question

  • Photostability : Expose to UV light (e.g., 365 nm) and quantify degradation via HPLC-UV at 254 nm. Use amber vials to control light exposure .
  • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation products using LC-MS and calculate Arrhenius plot-derived shelf life .

What parameters are critical for validating an LC-MS/MS method to quantify this compound in plasma?

Advanced Question

  • Linearity : Calibrate with spiked plasma samples (1–1000 ng/mL; ≥0.99).
  • Precision/Accuracy : Intra-day and inter-day CV ≤15%; recovery 85–115%.
  • Matrix Effects : Evaluate ion suppression/enhancement via post-column infusion .
  • LLOQ : Establish at 1 ng/mL with signal-to-noise ratio ≥10 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.